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Compound of Interest

Compound Name: 2-Methylbenzenethiol

Cat. No.: B091028

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbenzenethiol, also known as o-thiocresol or o-toluenethiol, is a potent organosulfur
compound that plays a significant role in the development of savory and roasted flavors.[1][2]
Its characteristic meaty, onion, and garlic notes make it a valuable reagent and precursor in the
synthesis of complex flavor and fragrance formulations.[1] This document provides an overview
of its applications, physical and chemical properties, and generalized protocols for its use in the
synthesis of flavor compounds. While detailed, specific industrial protocols for the synthesis of
commercial flavorants using 2-methylbenzenethiol are often proprietary, this guide offers
representative synthetic procedures based on established chemical reactions of thiols in flavor
chemistry.

Organoleptic and Physicochemical Properties

2-Methylbenzenethiol is a versatile starting material due to its distinct flavor profile and
reactivity. A summary of its key properties is provided below.
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Property Value Reference(s)
Clear, colorless to slightly

Appearance . [1]
yellow-brown liquid
Disagreeable, strong, meaty,

Odor : ST g

vegetable-like

Taste Characteristics (at 4

Meaty, onion, garlic, chemical,

[1]

ppm) metallic

CAS Number 137-06-4 [2]
Molecular Formula C7HsS [2]
Molecular Weight 124.21 g/mol [2]
Boiling Point 195 °C [1]
Melting Point 10-12 °C [1]
Density 1.054 g/mL at 25 °C [1]
Solubility Soluble in alcohol and ether; 2]

insoluble in water

Applications in Flavor and Fragrance Synthesis

2-Methylbenzenethiol serves as a key building block for creating a range of savory and

roasted aroma compounds. Its primary applications lie in its ability to react with other molecules

to form more complex flavorants with desirable organoleptic properties.

e Precursor to Meaty and Savory Flavors: The thiol group (-SH) is crucial for the formation of

characteristic meat-like flavors.[4] 2-Methylbenzenethiol can be used in Maillard reactions

with reducing sugars and amino acids to generate a complex mixture of flavor compounds

that mimic the aroma of cooked meat.[5][6]

o Synthesis of Thioethers and Thioesters: It can be reacted with various organic molecules,

such as furan derivatives, pyrazines, or alkyl halides, to produce thioethers and thioesters

with unique flavor profiles.[7][8][9] For instance, thioethers derived from furans can possess

roasted, coffee-like, or meaty notes.[10]
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o Component in Coffee and Roasted Flavors: 2-Methylbenzenethiol has been reported as a
volatile compound found in coffee.[1][11] Its presence contributes to the overall roasted and
savory notes of coffee aroma. Synthetic derivatives of 2-methylbenzenethiol can be used to
enhance or create coffee and other roasted flavor profiles.

Experimental Protocols

While specific, detailed protocols for the synthesis of commercial flavorants using 2-
methylbenzenethiol are proprietary, the following generalized procedures illustrate the types
of reactions it can undergo to generate flavor-active compounds. These protocols are based on
well-established reactions of thiols in flavor chemistry.

Protocol 1: Generalized Synthesis of a 2-
(Arylthiomethyl)furan Derivative

This protocol describes a representative synthesis of a thioether from 2-methylbenzenethiol
and a furfuryl alcohol derivative, a class of compounds known for their roasted and savory
aromas.

Materials:

e 2-Methylbenzenethiol (1.0 eq)

Furfuryl alcohol or a substituted furfuryl alcohol (1.0 eq)

Acid catalyst (e.g., p-toluenesulfonic acid, 0.05 eq)

Anhydrous toluene

Dean-Stark apparatus

Standard laboratory glassware
Procedure:

o To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add
2-methylbenzenethiol, furfuryl alcohol, and the acid catalyst in anhydrous toluene.
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» Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the
Dean-Stark trap.

» Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography
(GO).

e Once the reaction is complete (typically after several hours), cool the mixture to room
temperature.

e Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by vacuum distillation or column chromatography on silica gel to
yield the desired 2-((2-methylphenylthio)methyl)furan derivative.

Expected Outcome:

The resulting thioether is expected to have a savory, roasted, and potentially meaty or coffee-
like aroma.

Protocol 2: Generalized Synthesis of a 2-Methylphenyl
Thioester

This protocol outlines the synthesis of a thioester, which can contribute fruity, savory, or cheesy
notes to a flavor profile.

Materials:

2-Methylbenzenethiol (1.0 eq)

Carboxylic acid (e.qg., isovaleric acid for a cheesy/fruity note) (1.1 eq)

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

4-Dimethylaminopyridine (DMAP) (catalytic amount)
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e Anhydrous dichloromethane (DCM)
o Standard laboratory glassware
Procedure:

 In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic
acid and 2-methylbenzenethiol in anhydrous DCM.

e Add DMAP to the solution.

e Cool the mixture to 0 °C in an ice bath.

e Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
 Allow the reaction to warm to room temperature and stir for 12-24 hours.

e Monitor the reaction by TLC or GC.

» Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.

e Wash the filtrate with 1 M HCI, saturated sodium bicarbonate solution, and brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired 2-
methylphenyl thioester.

Quantitative Data

Specific quantitative data for the synthesis of flavor compounds directly from 2-
methylbenzenethiol is not widely available in public literature. However, the following table
provides representative data for related compounds to illustrate expected analytical results.
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Spectroscopic

Synthesis Data Organoleptic
Compound : . . Reference(s)
Yield (Representativ  Properties
e)
82% (from 2- 1H NMR, GC-MS  Meat-flavored,
2-Methyl-3- _ _
) methyl-3- data available in sweet, gravy- [12]
(methylthio)furan ) ) o
furanthiol) patent literature. grain-like
2-Furfuryl High purity B.p. 160°C/759 Roasted, burnt, 2I3]
Disulfide achievable mm; nD20 1.533  coffee-like
2- ] 1H NMR and
) ] Good yields Roasted, nutty,
(Allylthio)pyrazin 13C NMR data [3]
reported ) savory
e available.
Diagrams

Experimental Workflow for Thioether Synthesis

Reactants: Purification:

Workup:

2-Methylbenzenethiol Heat Reaction: ~Quench - Filtration Final Product:
Furfuryl Alcohol Azeotropic Reflux - Wash (NaHCO3, Brine) - Concentration 2-((2-Methylphenylthio)methyl)furan
Acid Catalyst (Dean-Stark) g - Column Chromatography or (Savory/Roasted Aroma)

- Dry (Na2S04)

Toluene Vacuum Distillation

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of a savory thioether.

Signaling Pathways

Detailed information on the specific olfactory or gustatory signaling pathways activated by
flavor compounds derived from 2-methylbenzenethiol is not extensively documented in
publicly available literature. However, as a sulfur-containing compound, it and its derivatives
likely interact with specific olfactory receptors (ORs) in the nasal epithelium that are sensitive to
thiols and sulfides. The perception of "meaty” and "savory" (umami) tastes is more complex,
involving G-protein coupled receptors like TLIR1/T1R3 on the tongue, which are activated by
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glutamate and certain ribonucleotides. Sulfur compounds can act as potent aroma compounds
that synergize with these taste receptors to create the overall perception of a meaty flavor.

Conclusion

2-Methylbenzenethiol is a valuable reagent in the synthesis of flavor and fragrance
compounds, particularly for creating savory, meaty, and roasted notes. While specific industrial
protocols are not widely disclosed, the general principles of thiol chemistry, such as their
reaction with alcohols to form thioethers and with carboxylic acids to form thioesters, provide a
solid foundation for their application. Further research into the sensory properties of novel
derivatives of 2-methylbenzenethiol could lead to the development of new and impactful flavor
and fragrance ingredients. Researchers are encouraged to use the generalized protocols
provided herein as a starting point for their own investigations into the potential of this versatile
sulfur-containing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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